N-(4-acetylphenyl)-2-methylpropanamide

Description

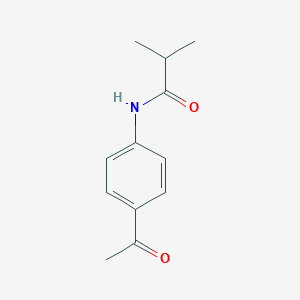

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-8H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYFWHKFMKTHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N 4 Acetylphenyl 2 Methylpropanamide and Analogues

Established Synthetic Pathways for N-(4-acetylphenyl)-2-bromo-2-methylpropanamide (Related Initiator)

The compound N-(4-acetylphenyl)-2-bromo-2-methylpropanamide is a key analogue, often synthesized for use as an initiator in controlled radical polymerization processes. Its synthesis is typically achieved through a straightforward amidation reaction.

Condensation Reactions for Amide Bond Formation via 1-(4-aminophenyl)ethanone

The formation of the amide bond is central to the synthesis of these structures. The primary amine of 1-(4-aminophenyl)ethanone (also known as 4-aminoacetophenone) serves as the nucleophile, attacking an activated carboxylic acid derivative. An analogous reaction, the synthesis of 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, is achieved by reacting 4-chloroaniline (B138754) with 2-bromo-2-methylpropanoyl bromide. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrobromic acid byproduct, driving the reaction to completion. nih.gov The use of an anhydrous solvent like tetrahydrofuran (B95107) (THF) is common to prevent hydrolysis of the highly reactive acid bromide. nih.gov

Halogenation Strategies for Alkyl Chain Functionalization using 2-bromo-2-methylpropanoyl bromide

The functionalization of the alkyl chain with a bromine atom is accomplished by using a pre-functionalized acylating agent. 2-bromo-2-methylpropanoyl bromide (also known as 2-bromo-isobutyryl bromide) is the reagent of choice for this purpose. nih.gov This molecule provides both the carbonyl group for amide formation and the α-bromo substituent required for the final product structure. The reaction involves the dropwise addition of the acid bromide to a solution of the aniline (B41778) derivative and a base under an inert atmosphere to maintain anhydrous conditions. nih.gov

A summary of a typical synthesis for an analogous compound is presented below.

| Reagent/Solvent | Role | Example Compound |

| 4-Chloroaniline | Amine Precursor (Nucleophile) | 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide nih.gov |

| 2-bromo-2-methylpropanoyl bromide | Acylating & Halogenating Agent | 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide nih.gov |

| Triethylamine | Base (Acid Scavenger) | 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide nih.gov |

| Tetrahydrofuran (THF) | Anhydrous Solvent | 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide nih.gov |

Potential Synthetic Approaches for N-(4-acetylphenyl)-2-methylpropanamide

The synthesis of the title compound, this compound, can be approached through direct amidation or by modifying existing structures.

Amidation of 4-Aminoacetophenone with 2-Methylpropanoic Acid Derivatives

The most direct route for synthesizing this compound involves the acylation of 4-aminoacetophenone. chemicalbook.com This is typically achieved using a reactive derivative of 2-methylpropanoic acid (isobutyric acid), most commonly isobutyryl chloride. chemicalbook.com The reaction follows the standard Schotten-Baumann conditions, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. A base is used to neutralize the HCl byproduct.

| Reactant 1 | Reactant 2 | Product |

| 4-Aminoacetophenone chemicalbook.com | Isobutyryl chloride chemicalbook.com | This compound chemicalbook.com |

Post-Modification of Related N-Phenylpropanamides

An alternative, though less direct, synthetic strategy involves the modification of an existing N-phenylpropanamide scaffold. This approach is common in the synthesis of complex molecules where direct introduction of functional groups is challenging. For instance, one could hypothetically perform a Friedel-Crafts acylation on N-phenyl-2-methylpropanamide to introduce the acetyl group at the para position of the phenyl ring. Another example of post-modification involves a multi-step process where an N-acetylated aniline is first brominated and then hydrolyzed to yield a bromo-substituted aniline, demonstrating the modification of a phenyl ring within an existing amide structure. google.com This principle could be adapted to introduce or alter functional groups on a pre-formed N-(phenyl)-2-methylpropanamide molecule to arrive at the target compound.

Mechanistic Investigations of Related Rearrangement Reactions

The study of rearrangement reactions in amides provides insight into their reactivity and potential synthetic transformations. While not always directly employed for the synthesis of simple amides like this compound, these mechanisms are fundamental in organic chemistry.

One of the most well-known amide rearrangements is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. youtube.com The mechanism proceeds under basic conditions with a halogen, such as bromine. youtube.com It involves the deprotonation of the amide nitrogen, followed by halogenation to form an N-haloamide. A second deprotonation prompts a rearrangement where the R group attached to the carbonyl carbon migrates to the nitrogen, leading to the expulsion of the halide ion and the formation of an isocyanate intermediate. youtube.com This intermediate is then hydrolyzed to a carbamic acid, which decarboxylates to yield the final amine. youtube.com

More contemporary research has uncovered other rearrangement pathways relevant to amide synthesis. In one study, a proposed pathway for amide formation involved the elimination of an isocyanate from an intermediate via a six-membered ring transition state, which subsequently undergoes rearrangement to yield the final amide product. rsc.org Mechanistic studies on transition-metal-catalyzed C-H amination reactions have also revealed complex processes involving amido transfer and the formation of metallacycle intermediates, which can be considered a form of molecular reorganization. acs.orgresearchgate.net

Smiles Rearrangement in Related Phenoxypropanamide Systems

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgnumberanalytics.com In this process, an aryl group migrates from one heteroatom to another within the same molecule. numberanalytics.com The general mechanism involves a nucleophilic attack at an ipso-carbon of the aromatic ring, leading to the displacement of a substituent. nih.govmanchester.ac.uk

For a Smiles rearrangement to occur in a system related to a phenoxypropanamide, a specific set of structural features is necessary. The molecule would need to possess a phenoxy group (an ether linkage to the aromatic ring) and a nucleophilic group, such as an amine or alcohol, at the terminus of the propanamide chain. The aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the ether linkage, to facilitate the nucleophilic attack. wikipedia.org

In the context of a hypothetical phenoxypropanamide analogue, the amide nitrogen, upon deprotonation, could act as the internal nucleophile. This nucleophile would attack the ipso-carbon of the phenoxy group, leading to the cleavage of the C-O ether bond and the formation of a new C-N bond. This would result in the transformation of the phenoxypropanamide into an N-phenyl derivative. A study on the gas-phase fragmentation of phenoxy-N-phenylacetamide derivatives has shown evidence of such Smiles rearrangements occurring under specific conditions, highlighting the potential for this reaction pathway in related amide systems. researchgate.net

Table 1: Key Requirements for Smiles Rearrangement in Phenoxypropanamide Systems

| Feature | Requirement | Role in the Reaction |

|---|---|---|

| Aromatic System | Must contain an ether linkage (phenoxy group). | The aryl ring is the electrophile that migrates. |

| Activating Groups | Electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the ether. | Increases the electrophilicity of the ipso-carbon, facilitating nucleophilic attack. |

| Side Chain | Must contain a potent nucleophile (e.g., -NH-, -O-, -S-). | The internal nucleophile that attacks the aromatic ring. |

| Reaction Conditions | Typically requires basic conditions to generate the active nucleophile. | Deprotonates the nucleophilic group, increasing its reactivity. |

Hydrolytic Pathways in Related Amide Derivatives

The amide bond, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions. This process is a fundamental reaction for amide-containing compounds, including this compound. The hydrolysis of this compound would lead to the breaking of the amide linkage, yielding 4-aminoacetophenone and isobutyric acid.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, ultimately leading to the departure of the amine as its protonated ammonium (B1175870) salt and the formation of a carboxylic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond results in the expulsion of the amide anion. This is followed by an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion to form a carboxylate salt and the free amine.

Table 2: Products of Hydrolysis for this compound

| Starting Material | Hydrolysis Condition | Product 1 | Product 2 |

|---|---|---|---|

| This compound | Acidic (e.g., HCl, H₂O, heat) | 4-aminoacetophenone (as ammonium salt) | Isobutyric acid |

Catalytic Coupling Strategies Applied to Structurally Similar Amide Systems

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of carbon-carbon and carbon-heteroatom bonds. For molecules structurally similar to this compound, palladium-catalyzed cross-coupling reactions are of particular relevance, especially for the functionalization of the aliphatic propanamide side chain.

Palladium-Catalyzed C(sp³)-H Arylation for Substituted Propanamides

The direct arylation of C(sp³)-H bonds is a highly sought-after transformation as it allows for the formation of C-C bonds without the need for pre-functionalized substrates. Palladium catalysis has been successfully employed for the α-arylation of secondary amides. nih.gov This strategy can be applied to propanamides that are structurally similar to this compound.

The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide. The mechanism is thought to proceed through the deprotonation of the α-carbon of the amide, followed by oxidative addition of the aryl halide to the palladium center. Reductive elimination from the resulting palladium intermediate then furnishes the α-arylated amide product. A variety of aryl and heteroaryl halides can be used in this reaction, allowing for the synthesis of a diverse range of substituted propanamides. nih.gov The tolerance of various functional groups on both the amide and the aryl halide makes this a versatile method for late-stage functionalization. nih.gov

Table 3: Components for Palladium-Catalyzed α-Arylation of Propanamides

| Component | Example | Function |

|---|---|---|

| Substrate | Secondary propanamide | Provides the C(sp³)-H bond for arylation. |

| Coupling Partner | Aryl bromide, Aryl chloride | Source of the aryl group. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the C-C bond formation. |

| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., tBu₃P) | Stabilizes the palladium catalyst and promotes the reaction. |

| Base | Strong, non-nucleophilic bases (e.g., LiHMDS, K₂CO₃) | Deprotonates the α-carbon of the amide. |

Advanced Spectroscopic and Structural Elucidation of N 4 Acetylphenyl 2 Methylpropanamide and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. By analyzing the absorption or scattering of radiation, one can identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For N-(4-acetylphenyl)-2-methylpropanamide, the spectrum is expected to be dominated by characteristic absorptions from the amide, acetyl, and aromatic moieties.

Key expected vibrational modes include:

N-H Stretching: As a secondary amide, a single N-H stretching vibration is anticipated, typically appearing in the range of 3370-3170 cm⁻¹ spectroscopyonline.com. This band is often of medium intensity and width.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups will appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region ucla.edu.

Carbonyl (C=O) Stretching (Amide I): This is one of the most intense and characteristic bands in the IR spectrum of an amide. The Amide I band, which is primarily due to the C=O stretching vibration, is expected in the 1690-1630 cm⁻¹ range spectroscopyonline.comucla.edu. Its precise position can be influenced by hydrogen bonding.

Acetyl C=O Stretching: The ketone carbonyl group will also produce a strong absorption band, typically between 1750 and 1680 cm⁻¹ ucla.edu. In this molecule, it is expected near 1671 cm⁻¹, similar to related acetylphenyl compounds nih.gov.

N-H Bending (Amide II): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a strong, characteristic peak for secondary amides, found between 1570 and 1515 cm⁻¹ spectroscopyonline.com.

Aromatic C=C Stretching: The phenyl ring will give rise to several bands in the 1600-1450 cm⁻¹ region udel.edu.

Amide III Band: This complex vibration, involving C-N stretching and N-H bending, appears in the 1250–1350 cm⁻¹ range acs.org.

Table 1: Predicted FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3030 | Variable |

| C-H Stretch (Aliphatic) | Isopropyl & Methyl | 2950 - 2850 | Medium to Strong |

| C=O Stretch (Acetyl) | Ketone | ~1670 | Strong |

| Amide I (C=O Stretch) | Secondary Amide | 1690 - 1630 | Strong |

| Amide II (N-H Bend) | Secondary Amide | 1570 - 1515 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| Amide III (C-N Stretch) | Secondary Amide | 1350 - 1250 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, the FT-Raman spectrum would be expected to clearly show:

Aromatic Ring Vibrations: The symmetric vibrations of the p-disubstituted benzene ring are typically strong in the Raman spectrum.

Carbonyl Stretching: The amide I band is also observable in Raman spectra, though often weaker than in the IR spectrum nii.ac.jparxiv.org.

Aliphatic C-H Vibrations: The C-H stretching and bending modes of the isopropyl and methyl groups will be present.

Studies on similar molecules like acetanilide show that Raman spectroscopy is effective for analyzing amide modes and lattice vibrations in the solid state nii.ac.jpnih.gov. The technique is particularly useful for studying intermolecular hydrogen bonds of the N-H···O=C type, which are characteristic of secondary amides arxiv.org.

Surface-Enhanced Raman Scattering (SERS) Studies on Related Compounds

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. The enhancement allows for the detection of even single molecules.

While no specific SERS studies on this compound are available, research on related N-aryl amides provides insight into the expected behavior. The interaction between the amide group and the metal surface is crucial. Studies have shown that amides can link to the metal surface through the nitrogen and oxygen atoms nii.ac.jp. This interaction can lead to significant shifts in the vibrational frequencies of the amide bands. For example, the Amide III band has been observed to undergo red-shifts in SERS spectra of related compounds nii.ac.jp. The orientation of the molecule on the surface, dictated by the interaction of the phenyl ring and the amide group with the metal, would strongly influence which vibrational modes are enhanced.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

The predicted signals are:

Aromatic Protons: The p-disubstituted benzene ring will exhibit a characteristic pattern. The two protons ortho to the acetyl group (H-a) and the two protons ortho to the amide group (H-b) will appear as two distinct doublets. Due to the electron-withdrawing nature of the acetyl group, the H-a protons are expected to be shifted further downfield compared to the H-b protons. This typically results in an AA'BB' system, which often simplifies to two apparent doublets rsc.orgrsc.org.

Amide Proton (N-H): The amide proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. For N-aryl amides, this signal often appears between 4.6 and 5.8 ppm nih.gov.

Isopropyl Methine Proton (CH): The single proton on the isopropyl group will be split into a septet by the six equivalent methyl protons.

Isopropyl Methyl Protons (CH₃)₂: The six protons of the two equivalent methyl groups in the isopropyl moiety will appear as a doublet, split by the adjacent methine proton.

Acetyl Methyl Protons (CH₃): The three protons of the acetyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting scribd.com.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Chemical Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-a | Aromatic (ortho to -COCH₃) | ~7.9 | Doublet (d) | 2H |

| H-b | Aromatic (ortho to -NHCO) | ~7.5 | Doublet (d) | 2H |

| H-c | Amide (-NH) | ~8.0 (variable) | Broad Singlet (br s) | 1H |

| H-d | Isopropyl (-CH(CH₃)₂) | ~2.6 | Septet (sept) | 1H |

| H-e | Isopropyl (-CH(CH₃)₂) | ~1.2 | Doublet (d) | 6H |

| H-f | Acetyl (-COCH₃) | ~2.6 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. As it is typically recorded with proton decoupling, each signal appears as a singlet.

The predicted ¹³C NMR signals are:

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl carbon of the acetyl group is typically found around 197-198 ppm rsc.orgrsc.org, while the amide carbonyl carbon appears further upfield, generally in the 170-185 ppm range libretexts.org.

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon attached to the acetyl group (C-1) and the carbon attached to the amide nitrogen (C-4) will have distinct chemical shifts. The two carbons ortho to the acetyl group (C-2, C-6) will be equivalent, as will the two carbons ortho to the amide group (C-3, C-5).

Isopropyl Carbons: Two signals are expected: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Acetyl Methyl Carbon: A single signal is expected for the methyl carbon of the acetyl group, typically in the 20-30 ppm range libretexts.org.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Chemical Environment | Predicted Shift (δ, ppm) |

|---|---|---|

| C-1 | Aromatic (ipso, attached to -COCH₃) | ~137 |

| C-2, C-6 | Aromatic (ortho to -COCH₃) | ~129 |

| C-3, C-5 | Aromatic (ortho to -NHCO) | ~119 |

| C-4 | Aromatic (ipso, attached to -NHCO) | ~142 |

| C-7 | Carbonyl (Amide, -NHCO-) | ~176 |

| C-8 | Carbonyl (Ketone, -COCH₃) | ~197 |

| C-9 | Isopropyl (-CH(CH₃)₂) | ~36 |

| C-10 | Isopropyl (-CH(CH₃)₂) | ~20 |

| C-11 | Acetyl (-COCH₃) | ~27 |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetanilide |

| p-methyl acetanilide |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound, with the molecular formula C₁₂H₁₅NO₂, the theoretical exact mass can be calculated with high precision. This technique is invaluable for confirming the identity of a synthesized compound.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS provides detailed information about the molecule's structure through controlled fragmentation. The molecular ion (M+) is subjected to collision-induced dissociation, breaking it into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure, as bonds cleave at predictable locations, such as adjacent to functional groups.

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the ketone and amide carbonyl groups.

Cleavage of the amide bond , leading to fragments corresponding to the acylium ion of the isobutyryl group and the 4-aminoacetophenone radical cation.

Loss of a methyl radical from the acetyl group.

Table 2: Predicted HRMS Fragments for this compound (C₁₂H₁₅NO₂)

| m/z (predicted) | Formula | Description of Fragment |

|---|---|---|

| 205.1103 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion [M]⁺ |

| 190.0868 | [C₁₁H₁₂NO₂]⁺ | Loss of methyl radical (-CH₃) from acetyl group |

| 162.0919 | [C₁₀H₁₂NO]⁺ | Loss of acetyl radical (-COCH₃) |

| 135.0684 | [C₈H₉NO]⁺ | 4-aminoacetophenone fragment |

| 120.0450 | [C₈H₆O]⁺ | Fragment from cleavage of amide and loss of NH₂ |

| 71.0497 | [C₄H₇O]⁺ | Isobutyryl cation from amide bond cleavage |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The technique involves diffracting X-rays off a single crystal, producing a unique diffraction pattern from which an electron density map and, subsequently, a precise molecular structure can be calculated. This analysis provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While a specific crystal structure for this compound was not found in the searched literature, the structures of closely related derivatives have been successfully determined, such as N-(4-acetylphenyl)-4-methoxybenzenesulfonamide and N-((4-acetyl phenyl) carbamothioyl) pivalamide. These studies confirm that molecules with the N-(4-acetylphenyl) moiety can form high-quality crystals suitable for X-ray diffraction analysis. The data obtained from such an analysis would include the unit cell parameters, space group, and atomic coordinates.

Table 3: Example Crystallographic Data for a Related Compound, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical formula | C₁₅H₁₅NO₄S |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.2885 (3) |

| b (Å) | 7.7303 (2) |

| c (Å) | 15.2285 (4) |

| β (°) | 94.755 (1) |

| Volume (ų) | 1428.52 (6) |

| Z (Molecules per unit cell) | 4 |

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light by chiral molecules. These methods are essential for distinguishing between enantiomers and determining the enantiomeric purity of a sample.

The parent compound, this compound, is achiral. Its structure lacks a stereocenter; specifically, the methine carbon of the 2-methylpropanamide (isobutyryl) group is bonded to two identical methyl groups, precluding chirality. Therefore, chiroptical spectroscopy is not applicable for the characterization of this specific molecule.

However, for chiral derivatives, this technique would be indispensable. For example, if the 2-methylpropanamide group were replaced with a chiral acyl group, such as the one in N-(4-acetylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide (a derivative of the chiral drug Naproxen), CD spectroscopy would be crucial for confirming the absolute configuration and enantiomeric excess of the final product.

Future Research Directions and Unexplored Frontiers for N 4 Acetylphenyl 2 Methylpropanamide

Exploration of Green Chemistry Routes for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.net Future research on N-(4-acetylphenyl)-2-methylpropanamide will likely focus on developing more sustainable synthetic pathways. Traditional amide synthesis often involves coupling agents and harsh conditions, generating significant by-products. numberanalytics.com

Promising green alternatives that warrant exploration include:

Biocatalysis: Employing enzymes like lipases or proteases to catalyze the amidation reaction under mild conditions. numberanalytics.com This approach offers high selectivity and reduces the need for hazardous reagents.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate reaction times and improve yields, often in the absence of conventional solvents. rsc.org The synthesis of various chalcones has been successfully achieved using microwave-assisted, solvent-free methods. nih.gov

Use of Greener Solvents: Investigating the use of bio-available solvents like Cyrene as an alternative to traditional solvents such as DMF and NMP for amide bond formation. archivepp.com

Catalytic Amidation: Developing novel catalysts, including earth-abundant metals, to facilitate the direct amidation of carboxylic acids and amines, thereby avoiding the pre-activation of the carboxylic acid and improving atom economy. numberanalytics.comresearchgate.net The use of plant extracts for the synthesis of nanoparticles represents a cost-effective and environmentally friendly approach that aligns with green chemistry principles. ejcmpr.com

| Strategy | Potential Advantages for this compound Synthesis | Key Research Challenge |

|---|---|---|

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, reduced by-products. numberanalytics.com | Enzyme stability and cost-effectiveness for industrial scale-up. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, potential for solvent-free conditions. rsc.org | Ensuring uniform heating and scalability of the reaction. nih.gov |

| Use of Bio-derived Solvents | Reduced environmental impact, lower toxicity. archivepp.com | Solvent compatibility with reactants and reaction efficiency. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous flow processes. researchgate.net | Development of highly active and stable catalysts. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthesis and gain deeper mechanistic insights, real-time monitoring of the formation of this compound is crucial. Advanced spectroscopic techniques can provide invaluable data on reaction kinetics, intermediate formation, and product purity without the need for offline sampling.

Future research could integrate the following probes:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the disappearance of reactants (e.g., the carboxylic acid and amine) and the appearance of the amide product by tracking characteristic vibrational bands.

Process Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can rapidly analyze reaction mixtures with minimal sample preparation, providing structural information on reactants, intermediates, and products in real-time. waters.com This is particularly useful for identifying reaction progress and potential side products. waters.com

NMR Spectroscopy: Real-time NMR kinetics can elucidate mechanistic details of the amide coupling reaction. nih.gov

Colorimetric and UV-Vis Analysis: For certain reaction pathways, changes in color or UV absorbance can be correlated with reaction conversion, offering a simple, non-contact monitoring method. nih.gov

| Technique | Information Provided | Applicability to Amide Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Concentration changes of functional groups (C=O, N-H). | Directly monitors reactant consumption and product formation. |

| Process Mass Spectrometry | Molecular weight and structure of components. waters.com | Confirms product identity and detects intermediates/impurities. waters.comnih.gov |

| Real-time NMR | Detailed structural and kinetic data. nih.gov | Provides mechanistic insights into the coupling reaction. nih.gov |

| Variable Bed Flow Reactor | Resin swelling and reaction efficiency in solid-phase synthesis. rsc.orgrsc.org | Optimizes synthesis cycles and identifies problematic couplings. rsc.org |

Integration into Hybrid Material Systems for Enhanced Properties

The incorporation of this compound into hybrid organic-inorganic materials is a frontier with significant potential. Such materials can exhibit synergistic properties, combining the processability and functionality of the organic component with the robustness and unique electronic or optical properties of the inorganic matrix. nih.gov

Future research directions include:

Polymer Composites: Blending or covalently incorporating the compound into polymer matrices to modify properties such as thermal stability, mechanical strength, or optical characteristics. The amide and acetyl groups could serve as sites for interaction or further polymerization.

Surface Modification of Nanoparticles: Grafting this compound onto the surface of inorganic nanoparticles (e.g., silica, titania, or gold) to create functionalized nanomaterials. The aromatic and amide moieties could enhance dispersibility in organic media or act as recognition sites.

Metal-Organic Frameworks (MOFs): Using the molecule or a derivative as an organic linker in the synthesis of MOFs. nih.gov The acetyl group could provide a reactive handle for post-synthetic modification, allowing for the introduction of new functionalities within the porous framework.

Chemo- and Regioselective Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification. Developing strategies for the selective functionalization of the aromatic ring or the aliphatic side chain is a key area for future exploration, enabling the synthesis of a diverse library of derivatives with tailored properties.

Key research frontiers are:

Ortho-C–H Functionalization: Utilizing transition-metal catalysis (e.g., using Iridium or Rhodium catalysts) to selectively introduce functional groups at the ortho position of the aromatic ring, directed by the amide group. researchgate.net This allows for the construction of complex molecular architectures from a simple precursor. researchgate.net

Para-Selective Reactions: Exploiting the electronic properties of the acetyl group to direct electrophilic aromatic substitution to specific positions on the phenyl ring.

Functionalization of the Isobutyryl Group: Exploring photochemical methods for the regioselective amination of the C(sp³)–H bonds on the methyl groups of the isobutyryl moiety. nih.gov

Selective Transformation of the Acetyl Group: Developing chemoselective reactions that target the acetyl group while leaving the amide functionality intact, such as selective reductions, oxidations, or condensations.

Investigation of Supramolecular Assembly and Self-Organization

The amide group is a powerful motif for directing non-covalent interactions, particularly hydrogen bonding. rsc.org Investigating the self-assembly and supramolecular organization of this compound and its derivatives could lead to the development of novel soft materials.

Areas for future study include:

Hydrogen-Bonded Networks: Studying how the N-H and C=O groups of the amide, along with the acetyl C=O group, participate in forming predictable one-dimensional chains or two-dimensional sheets in the solid state. rsc.org Primary amides, for instance, are known to form robust two-dimensional hydrogen-bonded networks. rsc.org

Liquid Crystals: Designing derivatives of this compound that exhibit liquid crystalline phases by carefully balancing the intermolecular hydrogen bonding with other interactions like π-π stacking of the aromatic rings.

Self-Assembled Monolayers (SAMs): Exploring the formation of ordered monolayers on substrates like gold, where the amine or other introduced functional groups can anchor the molecule to the surface. acs.org The structure and packing of such aromatic amide SAMs can be finely tuned by assembly conditions. acs.org

Advanced Catalytic Transformations

Beyond its synthesis, this compound can serve as a substrate for a variety of advanced catalytic transformations to create more complex and valuable molecules.

Unexplored catalytic frontiers include:

Catalytic Asymmetric Reduction: Developing chiral catalysts for the enantioselective reduction of the acetyl group's ketone to a secondary alcohol, providing access to chiral building blocks.

Cross-Coupling Reactions: Functionalizing the aromatic ring with a halide or triflate, followed by palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to append new aryl, alkyl, or amino groups.

Directed C-H Activation/Annulation: Using the amide as a directing group to catalyze annulation reactions with alkynes or other coupling partners, leading to the synthesis of polycyclic and heterocyclic systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for N-(4-acetylphenyl)-2-methylpropanamide, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via acylation of 4-aminoacetophenone with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted under reflux in anhydrous dichloromethane or acetic acid . Key considerations include:

- Solvent choice : Polar aprotic solvents enhance reactivity.

- Catalyst optimization : Triethylamine improves yield by scavenging HCl.

- Purification : Recrystallization from ethanol/DMF mixtures ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing This compound?

- Answer : Core techniques include:

- 1H/13C NMR : To confirm the acetylphenyl (δ ~2.5 ppm for CH3CO) and 2-methylpropanamide (δ ~1.2 ppm for CH(CH3)2) groups .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 247.3 (C12H15NO2) .

- X-ray Crystallography : Resolves steric effects of the 2-methyl group (if single crystals are obtainable) .

Q. What are the primary chemical reactions involving This compound in organic synthesis?

- Answer : The compound undergoes:

- Electrophilic Substitution : Nitration at the acetylphenyl ring using HNO3/H2SO4 to yield nitro derivatives .

- Hydrolysis : Acidic/alkaline cleavage of the amide bond to regenerate 4-aminoacetophenone .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of This compound in large-scale synthesis?

- Answer :

- Continuous Flow Chemistry : Reduces reaction time and improves heat management compared to batch methods .

- Catalyst Screening : Testing alternatives to triethylamine (e.g., DMAP) may enhance acylation efficiency .

- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes side-product formation .

- Yield Data :

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Batch Reflux | CH2Cl2 | Et3N | 75 |

| Continuous Flow | Acetic Acid | DMAP | 85 |

Q. How can structural ambiguities in This compound derivatives be resolved using advanced techniques?

- Answer :

- X-ray Crystallography : Resolves regiochemical uncertainties in nitro derivatives .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments in complex analogs .

- Computational Modeling : DFT calculations predict electronic effects of substituents on reactivity .

Q. How should researchers address contradictory biological activity data in studies of This compound analogs?

- Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and controls .

- Purity Verification : HPLC (>99% purity) to rule out impurities affecting bioactivity .

- Dose-Response Curves : Identify non-linear effects (e.g., IC50 discrepancies due to solubility limits) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in This compound derivatives?

- Answer :

- Substituent Variation : Compare analogs with halogens, alkyl groups, or electron-withdrawing substituents .

- Bioisosteric Replacement : Replace the acetyl group with sulfonamide or carboxylate moieties .

- SAR Table :

| Derivative | Substituent (R) | IC50 (μM) | Target |

|---|---|---|---|

| R = -NO2 | 12.3 | Tyrosinase | |

| R = -OCH3 | 45.6 | Tyrosinase | |

| R = -CF3 | 8.7 | COX-2 |

Methodological Notes

- Data Reproducibility : Always report solvent purity, reaction atmosphere (N2/air), and equipment calibration.

- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.